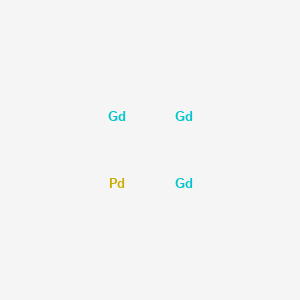
Gadolinium--palladium (3/1)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Gadolinium–palladium (3/1) is a bimetallic compound composed of gadolinium and palladium in a 3:1 ratio. This compound has garnered significant interest due to its unique properties and potential applications in various fields, including catalysis, medical imaging, and materials science. The combination of gadolinium’s magnetic properties and palladium’s catalytic abilities makes this compound particularly intriguing for scientific research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of gadolinium–palladium (3/1) typically involves the co-precipitation method, where gadolinium and palladium salts are dissolved in a suitable solvent, followed by the addition of a precipitating agent to form the desired compound. The reaction conditions, such as temperature, pH, and concentration, are carefully controlled to ensure the formation of a homogeneous product .
Industrial Production Methods: Industrial production of gadolinium–palladium (3/1) often employs high-temperature solid-state reactions. In this method, gadolinium oxide and palladium oxide are mixed in the desired stoichiometric ratio and heated to high temperatures in a controlled atmosphere. This process results in the formation of the bimetallic compound with high purity and yield .
Analyse Des Réactions Chimiques
Types of Reactions: Gadolinium–palladium (3/1) undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the unique properties of both gadolinium and palladium.
Common Reagents and Conditions:
Oxidation: Gadolinium–palladium (3/1) can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate under controlled conditions.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or hydrogen gas.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may result in the formation of gadolinium oxide and palladium oxide, while reduction can yield elemental gadolinium and palladium .
Applications De Recherche Scientifique
Gadolinium–palladium (3/1) has a wide range of applications in scientific research:
Chemistry: It is used as a catalyst in various chemical reactions, including hydrogenation and carbon-carbon coupling reactions.
Biology: The compound’s magnetic properties make it useful in magnetic resonance imaging (MRI) as a contrast agent.
Medicine: Gadolinium–palladium (3/1) is being explored for its potential in targeted drug delivery and cancer treatment due to its ability to generate reactive oxygen species.
Industry: It is used in the development of advanced materials, such as high-performance alloys and coatings.
Mécanisme D'action
The mechanism by which gadolinium–palladium (3/1) exerts its effects is primarily based on the individual properties of gadolinium and palladium. Gadolinium’s paramagnetic nature enhances the contrast in MRI, while palladium’s catalytic properties facilitate various chemical reactions. The compound interacts with molecular targets through coordination bonds, redox reactions, and surface interactions, leading to the desired effects in different applications .
Comparaison Avec Des Composés Similaires
Gadolinium–platinum (3/1): Similar to gadolinium–palladium (3/1), this compound combines gadolinium’s magnetic properties with platinum’s catalytic abilities.
Gadolinium–rhodium (3/1): This compound also exhibits unique magnetic and catalytic properties, making it useful in similar applications.
Uniqueness: Gadolinium–palladium (3/1) stands out due to its relatively lower cost compared to platinum-based compounds and its higher resistance to oxidation. Additionally, the combination of gadolinium and palladium offers a unique balance of magnetic and catalytic properties, making it suitable for a broader range of applications .
Propriétés
Numéro CAS |
167998-93-8 |
|---|---|
Formule moléculaire |
Gd3Pd |
Poids moléculaire |
578.2 g/mol |
Nom IUPAC |
gadolinium;palladium |
InChI |
InChI=1S/3Gd.Pd |
Clé InChI |
FSVZYSBMGITBCW-UHFFFAOYSA-N |
SMILES canonique |
[Pd].[Gd].[Gd].[Gd] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


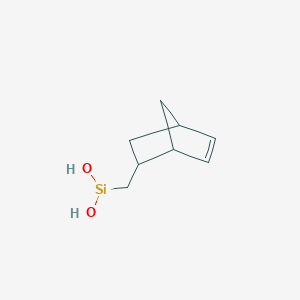
![2-[(2-aminoacetyl)amino]acetic acid;N,N-diethylethanamine](/img/structure/B12568304.png)

![Bicyclo[2.2.1]hept-5-ene-2-carboxaldehyde, 3-phenyl-, (1R,2R,3R,4S)-](/img/structure/B12568307.png)


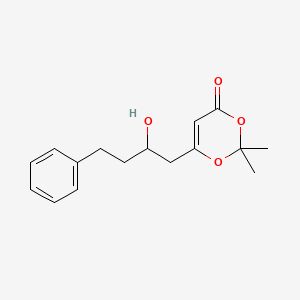
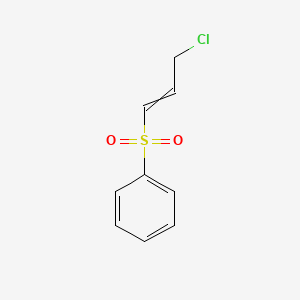
![2-[[5-[2-(2-amino-4-oxo-5,6,7,8-tetrahydro-3H-pyrido[2,3-d]pyrimidin-6-yl)ethyl]-4-methylthiophene-2-carbonyl]amino]pentanedioic acid;1-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-(octadecylamino)pyrimidin-2-one](/img/structure/B12568338.png)

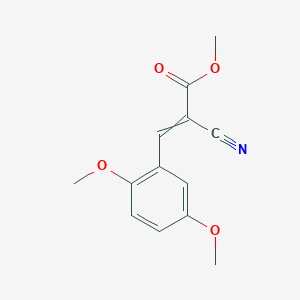
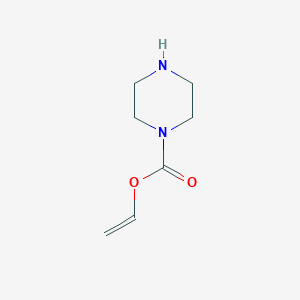
![([1,1'-Biphenyl]-4-yl)-N-(4-chlorophenyl)methanimine N-oxide](/img/structure/B12568358.png)
![6-[(2,4-Dinitrophenyl)sulfanyl]-9-beta-D-ribofuranosyl-9H-purine](/img/structure/B12568368.png)
